2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid
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Overview
Description
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This compound features a morpholine ring attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid, the following steps can be involved:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the indole or morpholine rings .
Scientific Research Applications
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, influencing biological processes. The morpholine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl): Another indole derivative with different substituents.
Uniqueness
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is unique due to the presence of the morpholine ring, which can significantly influence its chemical properties and biological activities. This makes it distinct from other indole derivatives and potentially useful in various scientific and industrial applications .
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c17-14(18)13-10-3-1-2-4-11(10)15-12(13)9-16-5-7-19-8-6-16/h1-4,15H,5-9H2,(H,17,18) |
InChI Key |
SBJBQBRTYUZCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3N2)C(=O)O |
Origin of Product |
United States |
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